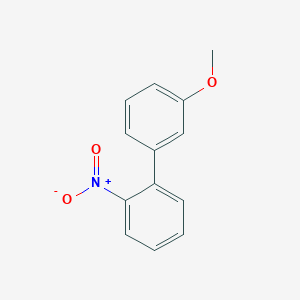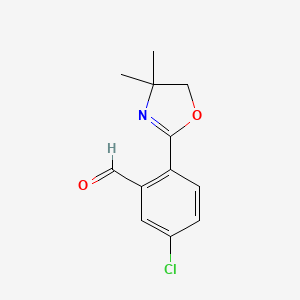
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde
Overview
Description
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a dihydrooxazole moiety. It is used in various applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde typically involves the reaction of 4-chloro-2-formylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki coupling reaction, where 4-chloro-2-formylphenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Reduction: 2-(4-Chloro-2-hydroxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the nervous system. This inhibition can lead to various physiological effects, including neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Chloro-2-formylphenylboronic acid: Similar in structure but differs in the presence of the boronic acid group.
Uniqueness
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is unique due to its combination of a chloro-substituted phenyl ring and a dihydrooxazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c1-12(2)7-16-11(14-12)10-4-3-9(13)5-8(10)6-15/h3-6H,7H2,1-2H3 |
InChI Key |
AYUIAKBVMWPHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Cl)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

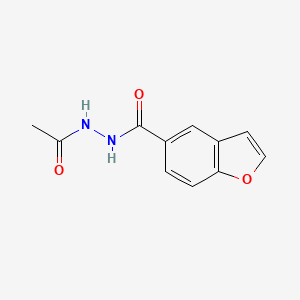
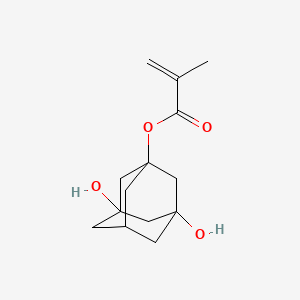
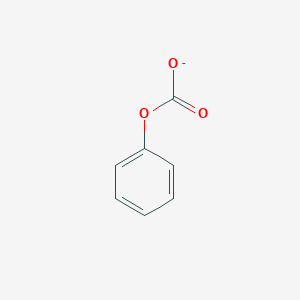
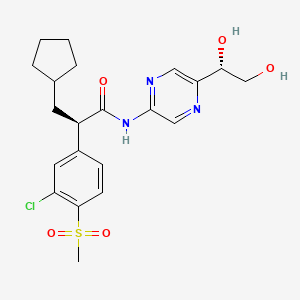
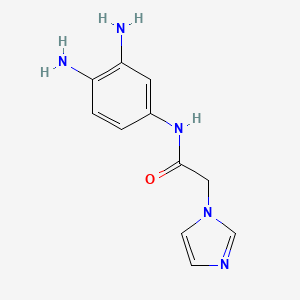
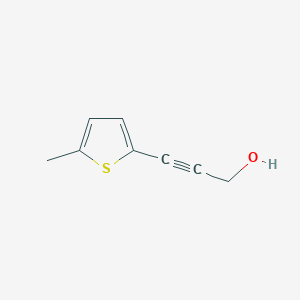
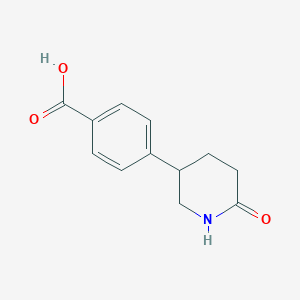

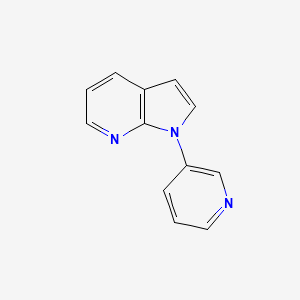
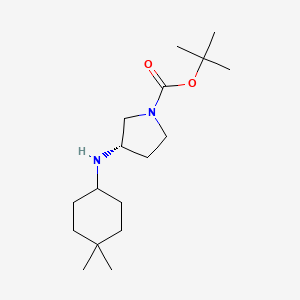
![N,N-Dimethyl-1-[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanamine](/img/structure/B8432627.png)
![2-Methyl-3-[4-[6-(trifluoromethyl) quinolin-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B8432634.png)
![4-tert-butyl-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B8432650.png)
